![molecular formula C21H25N3O5S B2567120 N1-(2-methylbenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-40-8](/img/structure/B2567120.png)
N1-(2-methylbenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative with a phenylsulfonyl group and a 2-methylbenzyl group attached. Oxalamides are a class of compounds that contain a C2H2N2O2 core, which consists of two amide groups (-CONH2) connected by a carbonyl (C=O). The phenylsulfonyl and 2-methylbenzyl groups are likely to influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the oxalamide core and the attached groups. The presence of multiple amide groups could result in the formation of intramolecular hydrogen bonds, which could influence the compound’s conformation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxalamide core and the attached groups. The amide groups could potentially undergo reactions such as hydrolysis or aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar amide groups could result in the compound having a relatively high boiling point and being soluble in polar solvents .Scientific Research Applications
Rajasekar, S., Ramachandran, K., & Anbarasan, P. (2022). Efficient synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole. Journal of Chemical Sciences, 134(121). Link Benzimidazole molecules: Synthesis, characterization, docking study, and antimicrobial activity. Journal of the Iranian Chemical Society, 18, 1–12. Link Design, synthesis, and mechanistic study of new benzenesulfonamide derivatives containing thiazol-4-one scaffold. RSC Advances, 11(67), 42119–42126. Link
Future Directions
properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-8-5-6-9-17(16)14-22-20(25)21(26)23-15-19-24(12-7-13-29-19)30(27,28)18-10-3-2-4-11-18/h2-6,8-11,19H,7,12-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBRKTIIADLHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methylbenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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